An In-depth Technical Guide to 2-chloro-N,N-dimethylisonicotinamide: Navigating a Data Gap
An In-depth Technical Guide to 2-chloro-N,N-dimethylisonicotinamide: Navigating a Data Gap
A comprehensive search for the chemical properties, experimental protocols, and biological activity of 2-chloro-N,N-dimethylisonicotinamide has revealed a significant lack of specific data for this particular isomer. The available scientific literature and chemical databases predominantly feature information on its close structural isomer, 2-chloro-N,N-dimethylnicotinamide. While these compounds share a similar molecular formula, the different substitution pattern on the pyridine ring is expected to result in distinct physical, chemical, and biological properties.
This guide will summarize the available information for the closely related 2-chloro-N,N-dimethylnicotinamide to provide a comparative context for researchers, scientists, and drug development professionals. It is crucial to emphasize that the data presented below should not be directly extrapolated to 2-chloro-N,N-dimethylisonicotinamide.
General Properties and Synthesis of Chlorinated Nicotinamide Derivatives
Chlorinated nicotinamide and isonicotinamide derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a chlorine atom on the pyridine ring allows for a variety of nucleophilic substitution reactions, making it a versatile scaffold for chemical modifications.
The synthesis of such compounds generally involves the chlorination of the corresponding hydroxypyridine derivative or the amidation of a chlorinated nicotinic or isonicotinic acid.
Chemical Properties of 2-chloro-N,N-dimethylnicotinamide
For the purpose of providing a reference point, the following table summarizes the known chemical properties of 2-chloro-N,N-dimethylnicotinamide.
| Property | Value | Reference |
| CAS Number | 52943-21-2 | [1][2] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.63 g/mol | [1][2] |
| IUPAC Name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | [1] |
| Synonyms | 2-chloro-n,n-dimethyl-nicotinamide, 2-chloropyridine-3-carboxylic acid n,n-dimethylamide | [1] |
Experimental Protocols: Synthesis of 2-chloro-N,N-dimethylnicotinamide
Several methods for the synthesis of 2-chloro-N,N-dimethylnicotinamide have been reported. One common approach involves the reaction of 2-chloronicotinoyl chloride with dimethylamine. An alternative, more environmentally friendly method has also been described.
Method 1: From 2-Chloronicotinic Acid
This traditional method involves the conversion of 2-chloronicotinic acid to its acid chloride, followed by reaction with dimethylamine.
-
Step 1: Formation of 2-chloronicotinoyl chloride. 2-chloronicotinic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Step 2: Amidation. The resulting 2-chloronicotinoyl chloride is then reacted with dimethylamine to yield 2-chloro-N,N-dimethylnicotinamide. This reaction typically yields results around 95%.
Method 2: From 2-chloro-3-trichloromethylpyridine
A method with a reported yield of up to 98.5% utilizes 2-chloro-3-trichloromethylpyridine as the starting material.[3]
-
Reaction: 2-chloro-3-trichloromethylpyridine is reacted with dimethylamine in water.[3]
-
Conditions: The reaction is carried out at a pH of 8-10 and a temperature of 80-98°C for 3-5 hours.[3]
The workflow for this synthesis can be visualized as follows:
Caption: Synthesis of 2-chloro-N,N-dimethylnicotinamide.
Reactivity and Potential Biological Activity
The chloro- and dimethylamino- groups are the primary sites of reactivity in these molecules. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. The dimethylamino group can be involved in protonation and deprotonation reactions.
While no specific biological activity has been reported for 2-chloro-N,N-dimethylisonicotinamide, isonicotinamide derivatives, in general, are known to exhibit diverse biological activities.[4] Some have been investigated for their potential as enzyme inhibitors, including kinase inhibitors which are relevant in cancer research.[4]
Conclusion and Future Directions
There is a clear need for further research to characterize the chemical and biological properties of 2-chloro-N,N-dimethylisonicotinamide. Researchers interested in this compound would need to perform de novo synthesis and characterization. The synthetic routes analogous to those used for 2-chloro-N,N-dimethylnicotinamide could serve as a starting point for developing a synthetic protocol. Subsequent detailed analysis using techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure and purity. Finally, biological screening would be necessary to elucidate any potential therapeutic applications.
Until such studies are conducted and published, any discussion on the specific properties and applications of 2-chloro-N,N-dimethylisonicotinamide remains speculative and should be approached with caution. Researchers are encouraged to consult primary literature and chemical databases for the most current information.
